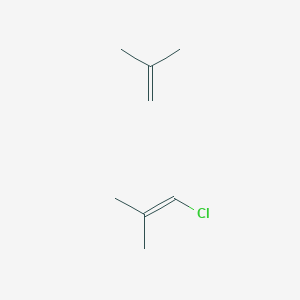

1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene

Descripción general

Descripción

1-Chloro-2-methylprop-1-ene;2-methylprop-1-ene is a useful research compound. Its molecular formula is C8H15Cl and its molecular weight is 146.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Chloro-2-methylprop-1-ene, also known as dimethylvinyl chloride, is a compound that has garnered attention for its biological activity, particularly in toxicology and pharmacology. This article explores its biological effects, metabolism, and potential health implications based on diverse research findings.

1-Chloro-2-methylprop-1-ene is characterized by its chemical formula C4H7Cl. It is produced through the chlorination of 2-methyl-1-propene and is primarily used in the synthesis of various chemical compounds. Its structure allows for unique interactions within biological systems, influencing its metabolic pathways and biological effects.

Metabolism and Toxicokinetics

Research indicates that 1-chloro-2-methylprop-1-ene is rapidly absorbed and excreted in animal models. After administration, significant amounts are exhaled as unchanged compound or carbon dioxide, with a notable portion being eliminated through urine. The primary urinary metabolite identified is trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid, which accounts for about 35% of the total urinary radiolabel .

Table 1: Metabolism Overview of 1-Chloro-2-methylprop-1-ene

| Route of Administration | Major Metabolites | Excretion Pathways |

|---|---|---|

| Oral | Trans-2-amino-6-methyl... | Urine (35%), Exhalation |

| Inhalation | Unchanged compound, CO2 | Lungs |

Toxicological Studies

Toxicological assessments have shown that repeated administration of 1-chloro-2-methylprop-1-ene can lead to significant pathological changes in various organs. In Fischer 344 rats, studies revealed tissue necrosis in the intestines, thymus, and spleen following repeated doses. Furthermore, there was a notable increase in the proliferation of forestomach cells, indicating potential carcinogenic effects .

Case Study: Rat Study Findings

In a study where Fischer 344 rats were administered varying doses of the compound:

- Incidence of Tumors : Significant increases in forestomach squamous cell papilloma were observed at higher doses (100 mg/kg bw) with a P-value < 0.001.

- Survival Rates : Control groups showed lower survival rates compared to treated groups, suggesting a complex interaction between dose and survival .

Health Implications

The biological activity of 1-chloro-2-methylprop-1-ene raises concerns regarding its potential health effects. The evidence suggests that exposure could lead to significant risks, particularly with prolonged or high-dose exposure. Regulatory agencies emphasize the need for careful handling and assessment of this compound in industrial applications.

Aplicaciones Científicas De Investigación

Production and Purity

The compound is commercially available at a purity of at least 98%, with notable suppliers including Fluka Chemical Corp. and Aldrich Chemical Co. . Its production is limited to research quantities, primarily in academic and specialized industrial settings.

Metabolism and Toxicology

Research indicates that 1-chloro-2-methylprop-1-ene undergoes rapid metabolism in vivo, leading to the formation of several metabolites, including cysteine and N-acetylcysteine conjugates . Studies have shown that the compound is extensively absorbed and excreted in laboratory animals, with significant concentrations found in the liver and kidneys shortly after administration .

Toxic Effects

In controlled studies involving Fischer 344 rats and B6C3F1 mice, administration of the compound resulted in various toxicological effects, including:

- Carcinogenicity : Induction of squamous-cell carcinomas in male mice and neoplasms in both sexes of rats.

- Organ Damage : Histopathological evaluations revealed tissue necrosis in organs such as the small intestine and thymus at higher doses .

| Study | Dose (mg/kg bw) | Effects Observed |

|---|---|---|

| Fischer 344 Rats | 0, 100, 200 | Increased incidences of forestomach neoplasms |

| B6C3F1 Mice | 0, 100, 200 | Lower survival rates; neoplasms in various tissues |

Analytical Chemistry

The compound has been employed in analytical chemistry for studying organic vapor emissions near industrial sites. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been utilized to detect and quantify its presence in environmental samples .

Metabolic Studies

Studies on the metabolic pathways of 1-chloro-2-methylprop-1-ene have provided insights into its biotransformation processes. For instance:

- In vitro studies demonstrated cytochrome P450-catalyzed hydroxylation leading to stereoselective metabolite formation .

Genetic Studies

Genotoxicity assessments revealed that the compound can induce mutations in various organisms:

Análisis De Reacciones Químicas

1-Chloro-2-methylprop-1-ene

-

Hydrogen Halide Addition : Reacts with HBr via a two-step mechanism:

-

Hydration : In acidic conditions, water adds to form 2-methyl-2-propanol , though the reaction is less favorable compared to non-chlorinated analogs.

2-Methylprop-1-ene (Isobutylene)

-

Acid-Catalyzed Hydration : Forms tert-butanol (2-methyl-2-propanol) with H₂SO₄ catalyst .

-

Hydrohalogenation : Reacts with HCl to produce 2-chloro-2-methylpropane via a similar carbocation mechanism .

Table 1: Comparison of Electrophilic Addition Products

| Compound | Reagent | Product | Regioselectivity |

|---|---|---|---|

| 1-Chloro-2-methylprop-1-ene | HBr | 2-Bromo-2-methylpropane | Markovnikov |

| 2-Methylprop-1-ene | H₂O/H⁺ | tert-Butanol | Markovnikov |

1-Chloro-2-methylprop-1-ene

-

Undergoes cationic polymerization under Lewis acid catalysts (e.g., AlCl₃) to form poly(1-chloro-2-methylpropene) , a thermoplastic with limited commercial use.

2-Methylprop-1-ene

-

Industrially polymerized to polyisobutylene (PIB) or copolymerized with isoprene to produce butyl rubber (cured with sulfur). These materials are valued for low gas permeability and elasticity .

Table 2: Polymerization Conditions and Applications

| Compound | Catalyst | Polymer | Application |

|---|---|---|---|

| 1-Chloro-2-methylprop-1-ene | AlCl₃ | Poly(chloroisobutylene) | Laboratory research |

| 2-Methylprop-1-ene | BF₃/MeOH | Polyisobutylene | Tire inner liners, seals |

1-Chloro-2-methylprop-1-ene

-

Reacts with peracids (e.g., mCPBA) to form epoxides , though steric hindrance from methyl groups slows the reaction.

-

Ozonolysis cleaves the double bond, yielding chloroacetone and formaldehyde.

2-Methylprop-1-ene

-

Epoxidation with O₂ or peroxides produces 2-methylpropylene oxide , a precursor for polyether polyols .

Nucleophilic Substitution (1-Chloro-2-methylprop-1-ene)

-

The chloro group undergoes SN1/SN2 reactions:

-

Hydrolysis in basic conditions forms 2-methyl-2-propen-1-ol .

-

Reaction with amines (e.g., NH₃) yields 2-methylallylamine derivatives.

-

Thermal Decomposition

Propiedades

IUPAC Name |

1-chloro-2-methylprop-1-ene;2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl.C4H8/c1-4(2)3-5;1-4(2)3/h3H,1-2H3;1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGNKSJOZYQFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C.CC(=CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown beads; [Sigma-Aldrich MSDS] | |

| Record name | Polypropylene, chlorinated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68442-33-1 | |

| Record name | 1-Propene, homopolymer, chlorinated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, homopolymer, chlorinated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.